Welcome to the BenchChem Online Store!
molecular formula C10H14O2 B8409448 3-Phenoxy-1-butanol

3-Phenoxy-1-butanol

Cat. No. B8409448
M. Wt: 166.22 g/mol
InChI Key: ARVMYPQPYIRDLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04902811

Procedure details

To a solution of 4.32 g (17.3 mmol) of pivaloyl ester 26 (prepared in 30-(2)) in 90 ml of dry methanol is added 17.3 ml (17.3 mmol) of 1M sodium methoxide-methanol solution and the mixture is stirred at 55° C. for 9 hours. After cooling, 35 g of ion exchange resin IRC-50 is added and the mixture is stirred for 20 minutes. The ion exchange resin is filtrated off and the filtrate is evaporated under reduced pressure to give 3.15 g of the crude desired alcohol 27 as an oil, which is employed in the next step without further reaction.
Name
pivaloyl ester
Quantity
4.32 g
Type
reactant
Reaction Step One
Name
sodium methoxide methanol
Quantity
17.3 mL
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
[Compound]
Name
ion
Quantity
35 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(C([O:7][CH2:8][CH2:9][CH:10]([O:12][C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1)[CH3:11])=O)(C)(C)C.C[O-].[Na+].CO>CO>[O:12]([CH:10]([CH3:11])[CH2:9][CH2:8][OH:7])[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1 |f:1.2.3|

Inputs

Step One
Name
pivaloyl ester
Quantity
4.32 g
Type
reactant
Smiles
C(C)(C)(C)C(=O)OCCC(C)OC1=CC=CC=C1
Name
sodium methoxide methanol
Quantity
17.3 mL
Type
reactant
Smiles
C[O-].[Na+].CO
Name
Quantity
90 mL
Type
solvent
Smiles
CO
Step Two
Name
ion
Quantity
35 g
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
55 °C
Stirring
Type
CUSTOM
Details
the mixture is stirred at 55° C. for 9 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
STIRRING
Type
STIRRING
Details
the mixture is stirred for 20 minutes
Duration
20 min
FILTRATION
Type
FILTRATION
Details
The ion exchange resin is filtrated off
CUSTOM
Type
CUSTOM
Details
the filtrate is evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
9 h
Name
Type
product
Smiles
O(C1=CC=CC=C1)C(CCO)C
Measurements
Type Value Analysis
AMOUNT: MASS 3.15 g
YIELD: CALCULATEDPERCENTYIELD 109.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.